molecular formula C16H19N3O B8643564 1-[5-(Benzyloxy)pyridin-2-yl]piperazine CAS No. 823197-35-9

1-[5-(Benzyloxy)pyridin-2-yl]piperazine

Cat. No. B8643564
Key on ui cas rn: 823197-35-9
M. Wt: 269.34 g/mol
InChI Key: ZTGBXBJAQXNGIL-UHFFFAOYSA-N
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Patent
US07485644B2

Procedure details

A vigorously stirred suspension of 1-(5-bromopyridin-2-yl)piperazine (CAS number 73406-97-0, 116 g, 479 mmol), 1,10-phenanthroline (17.3 g, 96 mmol), Cesium carbonate (312 g, 960 mmol) and Copper (I) iodide (91 g, 480 mmol) in benzyl alcohol (960 mL) was stirred at 120° C. under an inert atmosphere for 24 hours, adding further aliquots of copper (I) iodide (5×91 g) every hour. Cooled to 40° C. and diluted with DCM (1L), stirring at room temperature for 30 minutes. Filtered through celite, washing well with DCM (500 mL). The fractions were washed with NaOH (2M, 300 mL), combined and extracted with HCl (2M, 5×1L). The combined acidic extracts were washed with DCM (500 mL), cooled to 0° C. and extracted into DCM (1L), basifying slowly with NaOH (˜46 wt %) to pH10. The aqueous layer was further extracted with DCM (2×500 mL) and the volatiles removed in vacuo, to give 1-[5-(benzyloxy)pyridin-2-yl]piperazine as a black liquor (104 g, 278 mmol @ 72 wt %, 58%).
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Name
Cesium carbonate
Quantity
312 g
Type
reactant
Reaction Step One
Quantity
960 mL
Type
solvent
Reaction Step One
Name
Copper (I) iodide
Quantity
91 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
copper (I) iodide
Quantity
91 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1.N1[C:27]2[C:18](=[CH:19][CH:20]=[C:21]3[C:26]=2N=CC=C3)[CH:17]=CC=1.C(=O)([O-])[O-:29].[Cs+].[Cs+]>C(O)C1C=CC=CC=1.C(Cl)Cl.[Cu]I>[CH2:17]([O:29][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1)[C:18]1[CH:27]=[CH:26][CH:21]=[CH:20][CH:19]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)N1CCNCC1
Name
Quantity
17.3 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Cesium carbonate
Quantity
312 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
960 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)O
Name
Copper (I) iodide
Quantity
91 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
copper (I) iodide
Quantity
91 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. under an inert atmosphere for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled to 40° C.
STIRRING
Type
STIRRING
Details
stirring at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filtered through celite
WASH
Type
WASH
Details
washing well with DCM (500 mL)
WASH
Type
WASH
Details
The fractions were washed with NaOH (2M, 300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with HCl (2M, 5×1L)
WASH
Type
WASH
Details
The combined acidic extracts were washed with DCM (500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted into DCM (1L)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with DCM (2×500 mL)
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=NC1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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